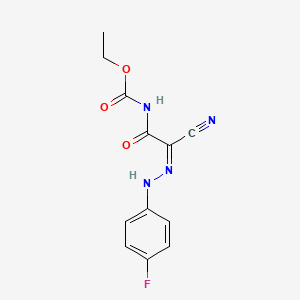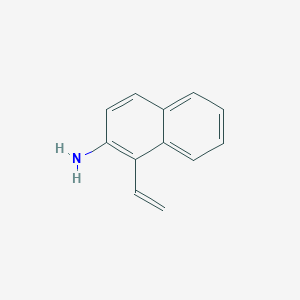
Ethyl4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperazine-1-carboxylate typically involves the reaction of ethyl piperazine-1-carboxylate with 4-oxo-3,4,5,6,7,8-hexahydroquinazoline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce hydroxylated compounds.
科学的研究の応用
Ethyl4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperazine-1-carboxylate has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of Ethyl4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. It has been observed to inhibit certain enzymes and modulate signaling pathways, particularly those involved in inflammation and apoptosis . The compound’s ability to cross the blood-brain barrier makes it a promising candidate for neurological applications.
類似化合物との比較
Similar Compounds
Ethyl 4-oxocyclohexanecarboxylate: Another ester derivative with similar structural features.
4-Piperidone: A compound with a similar piperazine ring structure.
Uniqueness
Ethyl4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperazine-1-carboxylate stands out due to its unique combination of a quinazolinone core and a piperazine ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H22N4O3 |
|---|---|
分子量 |
306.36 g/mol |
IUPAC名 |
ethyl 4-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H22N4O3/c1-2-22-15(21)19-9-7-18(8-10-19)14-16-12-6-4-3-5-11(12)13(20)17-14/h2-10H2,1H3,(H,16,17,20) |
InChIキー |
SANFPFPLSJPSPD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=C(CCCC3)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


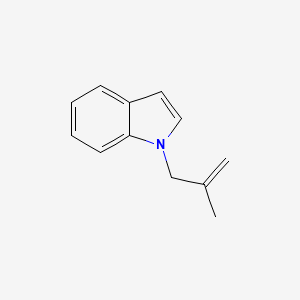
![[1,1'-Biphenyl]-3-carboxylicacid, 4'-amino-3'-fluoro-](/img/structure/B14112762.png)
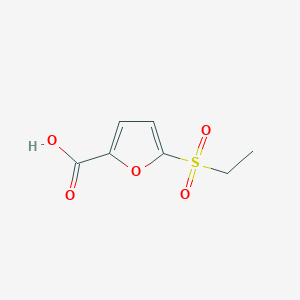
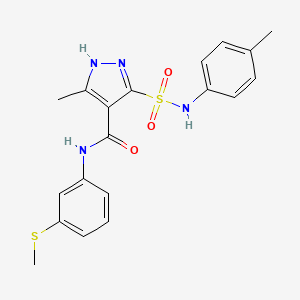
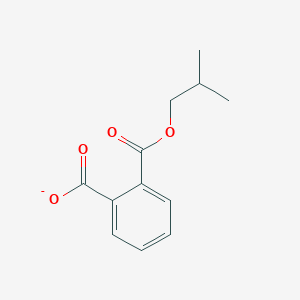
![N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14112796.png)
![5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14112801.png)
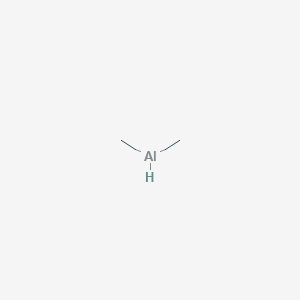
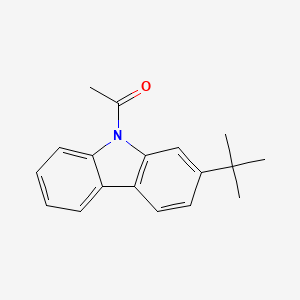

![2,2-[2-(4-Chlorophenyl)ethylidene]bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14112821.png)
